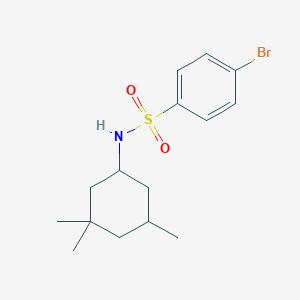

![molecular formula C15H9Cl3N4OS B6073988 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6073988.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” is a chemical compound that belongs to the class of thiadiazole derivatives . Thiadiazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar thiadiazole derivatives has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in the chloroplasts, which disrupts the production of ATP and NADPH, the two main sources of energy for the plant. This leads to a decrease in the production of carbohydrates, which eventually results in the death of the plant.

Biochemical and Physiological Effects

Diuron has been found to have both acute and chronic effects on aquatic organisms. It can cause damage to the gills and liver of fish, and can also affect the growth and reproduction of aquatic plants. In humans, Diuron has been found to have low toxicity and is not considered to be a significant health hazard.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively inexpensive and easy to use, making it a popular choice for weed control in agriculture. However, its use in aquatic environments can have negative effects on aquatic organisms and should be used with caution.

Future Directions

The use of Diuron in agriculture is likely to continue, as it is an effective herbicide for controlling the growth of weeds. However, there is a need for further research into the potential environmental effects of Diuron, particularly in aquatic environments. Additionally, research is needed to develop more environmentally friendly alternatives to Diuron that are equally effective in controlling weeds.

Synthesis Methods

Diuron can be synthesized by reacting 3,4-dichloroaniline with thiourea in the presence of phosphorus oxychloride. The resulting product is then reacted with 2-chlorobenzonitrile to obtain Diuron. The synthesis process is a multistep reaction and requires careful handling of the chemicals involved.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and has been found to be effective in controlling the growth of various weeds. It has been used in a variety of crops, including cotton, soybeans, and sugarcane. Diuron has also been studied for its potential use in controlling the growth of algae in aquatic environments.

Properties

IUPAC Name |

1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N4OS/c16-10-4-2-1-3-9(10)13-21-22-15(24-13)20-14(23)19-8-5-6-11(17)12(18)7-8/h1-7H,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVSYRIDWIAKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)

![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)

![3-chloro-4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073940.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(3-pyridinyloxy)propyl]acetamide](/img/structure/B6073942.png)

![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)

![2-[benzyl(4-fluorobenzyl)amino]ethanol](/img/structure/B6073962.png)

![ethyl 2-anilino-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073975.png)

![5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6073979.png)

![2-amino-7-[(pyridin-4-ylthio)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6073993.png)

![4-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6074001.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B6074015.png)